molecular formula C20H21N5O3 B2944592 N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide CAS No. 1331276-27-7

N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide

Cat. No. B2944592
M. Wt: 379.42
InChI Key: QFFRQXOGXGTAOQ-UHFFFAOYSA-N
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Description

N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide is a synthetic compound with potential pharmaceutical applications. Its chemical structure combines a pyrazole ring, a pyrimidine moiety, and a benzamide group. Let’s explore its properties and implications.



Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group modifications, and condensation reactions. Researchers have developed various synthetic routes to access it, optimizing yields and purity. Further studies are needed to refine and streamline the synthesis process.



Molecular Structure Analysis

The molecular structure of N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide reveals key features:



  • The cyclopropyl group contributes rigidity and steric effects.

  • The pyrazole and pyrimidine rings play crucial roles in binding interactions.

  • The methoxybenzamide moiety may influence solubility and pharmacokinetics.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.

  • Substitution Reactions : The cyclopropyl group may be substituted with other functional groups.

  • Oxidation/Reduction : The dimethylpyrimidine ring could be oxidized or reduced.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to assess its stability.

  • Solubility : Evaluate its solubility in different solvents.

  • Spectroscopic Data : Obtain NMR, IR, and mass spectrometry data for characterization.


Safety And Hazards


  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Consider its environmental fate and potential harm.

  • Handling Precautions : Researchers should follow safety protocols during synthesis and handling.


Future Directions


  • Biological Studies : Investigate its biological activity, including cell-based assays and animal models.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Formulation Development : Optimize drug delivery systems for clinical use.


properties

IUPAC Name

N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-12(2)21-20(23-18(11)26)25-17(10-16(24-25)13-4-5-13)22-19(27)14-6-8-15(28-3)9-7-14/h6-10,13H,4-5H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFRQXOGXGTAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide

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